2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde
Description
2-[(1E)-3,5,5-Trimethylcyclohex-2-en-1-ylidene]acetaldehyde is a conjugated enal compound featuring a cyclohexenylidene core substituted with three methyl groups at positions 3, 5, and 5, and an acetaldehyde moiety at position 2. Its molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27 g/mol (calculated from ). The (1E) configuration indicates a trans arrangement of substituents around the double bond, which influences its stereochemical and electronic properties. This compound is cataloged as a building block in organic synthesis (EN300-25390529), suggesting applications in pharmaceuticals, agrochemicals, or materials science .
Properties
IUPAC Name |
(2E)-2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-6-10(4-5-12)8-11(2,3)7-9/h4-6H,7-8H2,1-3H3/b10-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQGFSKJRUVOL-WMZJFQQLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=O)CC(C1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=C/C=O)/CC(C1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde can be synthesized through several methods:
Oxidation of Alkenes: One common method involves the oxidation of alkenes to form aldehydes.
Hydration of Alkynes: Another method involves the hydration of alkynes to form aldehydes.
Industrial Production Methods
In industrial settings, the production of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on factors such as yield, purity, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines and alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Synthesis of Organic Compounds
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde serves as a versatile building block in organic synthesis. It can undergo various reactions such as:
- Aldol Condensation : This compound can participate in aldol reactions to form larger carbon skeletons, which are crucial for synthesizing complex organic molecules.
- Michael Additions : The electrophilic nature of the aldehyde group allows it to engage in Michael addition reactions with nucleophiles, enabling the formation of new carbon-carbon bonds.
Material Science
The compound has been explored for its potential use in developing advanced materials:
- Dye-Sensitized Solar Cells (DSSCs) : Research indicates that derivatives of this compound can act as effective sensitizers in DSSCs due to their ability to absorb light and convert it into electrical energy. The incorporation of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde into the dye structure enhances the efficiency of these solar cells by improving light absorption properties .
Fluorescent Materials
Studies have shown that compounds derived from 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde exhibit significant fluorescence properties. These fluorescent materials are useful in:
- Chemical Sensors : The compound can be used in the development of sensors that detect specific chemical environments based on fluorescence changes.
There is emerging interest in the biological applications of this compound:
- Antimicrobial Properties : Preliminary studies suggest that derivatives may possess antimicrobial activity, making them candidates for developing new antimicrobial agents.
Case Studies
Mechanism of Action
The mechanism of action of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde and analogous compounds:
Key Observations:
Structural and Stereochemical Differences :
- The trimethyl substitution in the target compound introduces greater steric hindrance compared to DMCHA analogs (dimethyl substitution). This likely reduces volatility and increases thermal stability, as seen in higher-boiling analogs like chlorophenylacetaldehydes .
- The (1E)-configuration distinguishes it from pheromonal (Z)-DMCHA and (E)-DMCHA isomers, which exhibit species-specific bioactivity in beetles .
Functional Group Impact :
- The conjugated enal system in the target compound enhances electrophilicity at the aldehyde group, favoring nucleophilic additions (e.g., in Schiff base formation). This contrasts with chlorinated analogs (e.g., 2-chloro-2-phenylacetaldehyde), where the electron-withdrawing Cl group further activates the aldehyde for reactions .
- Silyl-protected derivatives (e.g., Compound 8a) demonstrate how bulky substituents alter solubility and reactivity, enabling applications in materials science .
Analytical Differentiation :
- GC-MS Fragmentation : DMCHA analogs produce characteristic fragments (e.g., m/z 152, 137, 109) due to cyclohexenylidene ring cleavage . The target compound’s additional methyl groups may shift fragment masses (e.g., m/z 166 for a trimethyl analog).
- Retention Behavior : Boiling points and GC retention times correlate with molecular weight and substituent bulk. For example, 2-chloro-2-phenylacetaldehyde (MW 154.59) elutes faster than higher-weight trimethyl derivatives .
Biological Relevance :
- While DMCHA isomers are critical beetle pheromones, the target compound’s trimethyl substitution may reduce bioactivity due to steric clashes with olfactory receptors. However, synthetic modifications (e.g., silyl groups in Compound 8a/b) could restore or enhance activity .
Biological Activity
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde, also known as 4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one, is a compound that has garnered attention for its potential biological activities. This article explores the biological effects of this compound, including its toxicity, genotoxicity, and applications in various fields.
- Molecular Formula: C₁₃H₁₈O
- Molecular Weight: 190.28 g/mol
- CAS Registry Number: 13215-88-8
Toxicological Profile
The compound has been evaluated for various toxicological endpoints:
- Genotoxicity :
- Repeated Dose Toxicity :
- Reproductive and Local Respiratory Toxicity :
- Skin Sensitization :
Environmental Impact
The environmental safety profile indicates that the compound poses minimal risk based on its low toxicity levels in aquatic environments, with a predicted no-effect concentration (PNEC) of 0.00307 μg/L .
Research Findings and Case Studies
Several studies have investigated the biological activity and applications of this compound:
Case Study: Flavor and Fragrance Applications
The compound is utilized in the flavor and fragrance industry due to its tobacco-like odor and nutty flavor profile. It is recognized for enhancing the sensory attributes of various products .
Synthesis and Applications in Chemical Sensors
Research has highlighted the role of derivatives of this compound as intermediates in constructing chemical sensors. For instance, derivatives like 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile have been synthesized for use in dye-sensitized solar cells, showcasing its versatility in advanced materials .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
